molecular formula C19H16N4O3 B3402600 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide CAS No. 1058485-09-8

4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide

Cat. No.: B3402600
CAS No.: 1058485-09-8
M. Wt: 348.4 g/mol
InChI Key: OXYFAPXVFZIUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol
  • SMILES Notation : CC(=O)N(C1=CC=C(C=C1)C(=O)N2C=NC(=O)C=C2C(=O)N)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of specific kinases and enzymes related to inflammation and cancer progression.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Anti-inflammatoryReduces pro-inflammatory cytokine production in vitro, suggesting a role in inflammatory disease modulation.
AntimicrobialDemonstrated activity against a range of bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

  • Anticancer Efficacy :
    • A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent.
    • Another investigation focused on its mechanism of action, revealing that it induces apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and caspase activation.
  • Anti-inflammatory Effects :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly decreased the levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory properties.
  • Antimicrobial Activity :
    • The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Properties

IUPAC Name

4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c20-19(26)14-6-8-15(9-7-14)22-17(24)11-23-12-21-16(10-18(23)25)13-4-2-1-3-5-13/h1-10,12H,11H2,(H2,20,26)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYFAPXVFZIUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide
Reactant of Route 3
Reactant of Route 3
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide
Reactant of Route 4
Reactant of Route 4
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide
Reactant of Route 5
Reactant of Route 5
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide
Reactant of Route 6
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.